molecular formula C22H42N4O B3815690 N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide

N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide

Cat. No.: B3815690
M. Wt: 378.6 g/mol
InChI Key: HMHAGHVURVZHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound features a unique structure with multiple piperidine rings, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpiperidin-4-ylamine with piperidin-4-ylmethyl chloride under basic conditions to form the intermediate compound . This intermediate is then reacted with azepane-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine rings, where halogenated reagents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, such as potential analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-methylpiperidin-4-ylamine: A simpler piperidine derivative with similar structural features.

    Piperidine: The parent compound of the piperidine derivatives.

    Azepane-2-carboxylic acid: A related compound used in the synthesis of the target molecule.

Uniqueness

N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide is unique due to its multi-ring structure and the presence of both piperidine and azepane moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N4O/c1-4-25(22(27)21-8-6-5-7-13-24(21)3)18-19-9-16-26(17-10-19)20-11-14-23(2)15-12-20/h19-21H,4-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHAGHVURVZHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3CCCCCN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide
Reactant of Route 4
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.